1,3-Propanediol, 2-(2-bromophenyl)-
Overview
Description
1,3-Propanediol, 2-(2-bromophenyl)- is a chemical compound with the formula C5H10Br2O2 . It is also known by other names such as Dibromoneopentyl glycol, Dibromopentaerythritol, Pentaerythritol dibromide, Pentaerythritol dibromohydrin, 1,3-Dibromo-2,2-dimethylolpropane, 2,2-Bis (bromomethyl)-1,3-propanediol, 2,2-Dibromomethyl-1,3-propanediol, and others .
Molecular Structure Analysis
The molecular structure of 1,3-Propanediol, 2-(2-bromophenyl)- can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Safety and Hazards
Mechanism of Action
Target of Action
“1,3-Propanediol, 2-(2-bromophenyl)-” is a type of organic compound that contains a diol and a bromophenyl group. Compounds with these functional groups are often involved in various chemical reactions. For example, diols can act as a precursor to polymers and other materials . Bromophenyl groups are often involved in electrophilic aromatic substitution reactions .
Mode of Action
The exact mode of action would depend on the specific reactions that “1,3-Propanediol, 2-(2-bromophenyl)-” is involved in. For instance, in a reaction with a suitable electrophile, the bromine atom in the bromophenyl group could be replaced, leading to the formation of a new compound .
properties
IUPAC Name |
2-(2-bromophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRALTOMIFDUMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-(2-bromophenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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